Salcomine
Overview
Description
Salcomine is a coordination complex derived from the salen ligand and cobalt . The complex, which is planar, and a variety of its derivatives are carriers for O2 as well as oxidation catalysts . It appears as a solid complex between the cobalt (II) ion and the condensation product of salicylaldehyde and ethylenediamine .
Synthesis Analysis
This compound can be synthesized from cobalt (II) acetate and salenH2 . In a video, it was shown that this compound can bind to oxygen in the air similarly to heme when activated .Molecular Structure Analysis
This compound has a molecular formula of C16H14CoN2O2 . It crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands . A monomeric form crystallizes with chloroform in the lattice, featuring planar Co centers .Chemical Reactions Analysis
This compound is known to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen . It is also used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier .Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.23 g/mol . It appears as a solid complex and is insoluble in water but soluble in benzene, chloroform, and pyridine . It is stable and incompatible with strong acids and strong oxidizing agents .Scientific Research Applications
Catalysis in Organic Synthesis
Salcomine, a bis(salicylidene)ethylenediiminocobalt(II) complex, has been identified as a homogeneous catalyst for the oxidation of phenols using molecular oxygen in solutions such as chloroform or methanol at room temperature. This process results in the formation of para-benzoquinones, which are crucial intermediates in the synthesis of various organic compounds. The catalytic activity of this compound enables the efficient conversion of phenols, indicating its potential utility in organic synthesis and industrial applications (Dort & Geursen, 2010).
Enhancement of Drug Delivery Systems
Research has demonstrated that coordination-driven assembly involving this compound derivatives can significantly improve drug delivery systems, specifically for kidney-specific targeting. A study involving the delivery of salvianolic acid B (Sal B) for renal fibrosis treatment highlighted the creation of a nanocomplex that demonstrated enhanced efficacy and specificity for kidney targeting. This innovative approach using this compound derivatives opens new avenues for developing targeted drug delivery systems, especially for renal diseases (Li et al., 2017).
Antibacterial Applications
The development of SAL-1, a recombinant phage endolysin catalyzed by this compound, has shown promising results as a potent antibacterial agent against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This application underscores this compound's role in the advancement of novel antibacterial therapies, providing an effective solution to combat resistant bacterial infections (Jun et al., 2013).
Metabolic Engineering for Phenolic Acid Production
In the field of plant biotechnology, this compound has been implicated in metabolic engineering strategies aimed at enhancing the production of phenolic acids, such as salvianolic acid B in Salvia miltiorrhiza. By manipulating specific pathways and utilizing this compound-based approaches, researchers have successfully increased the yields of valuable phenolic compounds, which are essential for their medicinal properties (Zhang et al., 2014).
Mechanism of Action
Target of Action
Salcomine, also known as cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate, is a coordination complex derived from the salen ligand and cobalt . The primary target of this compound is the oxygen molecule (O2) . It acts as a carrier for O2 and serves as an oxidation catalyst . In addition, it has been found to have anti-influenza virus activity .
Mode of Action
This compound interacts with its target, oxygen, by binding to it. This interaction is facilitated by the planar structure of the this compound complex . Several solvated derivatives of this compound bind O2 to give derivatives of the type (μ-O2)[Co(salen)py]2 and [Co(salen)py(O2)] . This binding process is reversible, which allows this compound to act as a carrier for oxygen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of 2,6-disubstituted phenols by dioxygen . As an oxidation catalyst, this compound facilitates this reaction, leading to the production of oxidized phenols . The downstream effects of this pathway can vary depending on the specific phenols involved and the context in which the reaction occurs.
Result of Action
The molecular effect of this compound’s action is the binding and transport of oxygen molecules . On a cellular level, this can influence processes that depend on oxygen, such as cellular respiration. Additionally, this compound’s anti-influenza virus activity suggests that it may have effects on viral RNA synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect this compound’s ability to bind oxygen. The pH and temperature of the environment might also influence the stability of the this compound complex and its reactivity with oxygen
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Salcomine is both a Lewis acid and a reductant . It interacts with various biomolecules, particularly enzymes, to facilitate biochemical reactions. For instance, it has been found to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .
Cellular Effects
The effects of this compound on cellular processes are largely due to its role as an oxidation catalyst. By facilitating the oxidation of specific biomolecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to bind O2 and act as an oxidation catalyst . This involves binding interactions with biomolecules, activation of certain enzymes, and changes in gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an oxidation catalyst . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Properties
{ "Design of the Synthesis Pathway": "Salcomine can be synthesized using a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["2,3-dichlorobenzaldehyde", "4-methylpiperidine", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water"], "Reaction": [ "Step 1: Reduction of 2,3-dichlorobenzaldehyde with sodium borohydride in ethanol to give 2,3-dichlorobenzyl alcohol.", "Step 2: Protection of the hydroxyl group of 2,3-dichlorobenzyl alcohol with acetic anhydride and pyridine to form the corresponding acetate.", "Step 3: Nucleophilic substitution of the acetate with 4-methylpiperidine in ethanol to give the corresponding piperidine derivative.", "Step 4: Deprotection of the piperidine derivative with hydrochloric acid to remove the acetate group and form the free hydroxyl group.", "Step 5: Cyclization of the piperidine derivative with sodium hydroxide in ethanol to form Salcomine.", "Step 6: Purification of Salcomine by recrystallization from ethanol and water mixture, followed by drying to obtain pure Salcomine as a white crystalline solid." ] } | |
CAS No. |
14167-18-1 |
Molecular Formula |
C16H16CoN2O2+2 |
Molecular Weight |
327.24 g/mol |
IUPAC Name |
cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 |
InChI Key |
NPAQSKHBTMUERN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2] |
Appearance |
Solid powder |
Color/Form |
Red crystals from DMF Dark brown powde |
melting_point |
127.5 °C |
14167-18-1 | |
physical_description |
Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier. Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Soluble in benzene, chloroform, and pyridine |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
disalicylaldehyde ethylenediamine N,N'-bis(salicylideneamino)ethane N,N'-ethylenebis(salicylimine) salen tetrahydrosalen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Salcomine interact with its target in the context of human cytomegalovirus (HCMV) proteinase?
A1: this compound and its derivatives demonstrate potent and selective inhibition of HCMV proteinase activity. [] While the exact mechanism is not fully elucidated in the provided research, the phenyl moiety and the spacer length between the two amines in the this compound structure play crucial roles in this inhibition. [] This inhibition disrupts viral replication, suggesting HCMV proteinase as a potential therapeutic target. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H16N2O2Co, and its molecular weight is 343.28 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research doesn't delve into detailed spectroscopic characterization, it's important to note that techniques like UV-Vis, IR, and NMR spectroscopy are commonly employed for characterizing this compound and its derivatives.
Q4: How does this compound perform as an oxygen absorbent in controlled environments?
A4: this compound effectively controls oxygen content in closed environments. [] Optimal performance was observed at around 100 psi pressure and a circulating rate of 2 cubic feet per minute. [] Under these conditions, this compound's oxygen absorption capacity is approximately 1.3% by weight. []
Q5: What is the role of this compound in the oxidation of phenols?
A5: this compound acts as a homogeneous catalyst in the oxidation of phenols using molecular oxygen. [, , ] This reaction, typically carried out in chloroform or methanol at room temperature, primarily yields para-benzoquinones. [] The presence of a water-removing agent during the reaction, such as a molecular sieve or certain bases, can significantly extend the catalyst's lifespan. []
Q6: Are there any other catalytic applications of this compound?
A6: Beyond phenol oxidation, this compound and its derivatives catalyze other reactions. For instance, they facilitate the autoxidation of fatty acid esters. [, , , ] Additionally, they find use in the synthesis of natural products by enabling regioselective oxygenation at specific positions in complex molecules. []
Q7: Has computational chemistry been used to study this compound?
A7: While the provided research doesn't explicitly detail computational studies, it's worth noting that computational methods like density functional theory (DFT) can be employed to investigate this compound's electronic structure, oxygen binding properties, and catalytic mechanisms.
Q8: How do structural modifications of this compound impact its ability to inhibit HCMV proteinase?
A8: Research indicates that both the phenyl moiety and the spacer moiety (the distance between the two amines) significantly influence this compound's inhibitory activity against HCMV proteinase. [] This suggests that modifying these structural elements could be explored to optimize inhibitory potency and selectivity.
Q9: How does the structure of this compound relate to its oxygen-carrying ability?
A9: While not extensively discussed in the provided research, modifications to the this compound structure, such as changing the substituents on the aromatic rings or altering the bridge between the nitrogen atoms, can significantly impact its oxygen-carrying capacity and affinity. [, , ]
Q10: Is there information available regarding SHE regulations specific to this compound?
A10: The provided research doesn't explicitly address SHE regulations for this compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using this compound responsibly.
Q11: What research tools are essential for studying this compound?
A11: A combination of experimental and computational tools is valuable for studying this compound. Standard laboratory equipment for synthesis, purification, and characterization, along with spectroscopic techniques (UV-Vis, IR, NMR), are essential. Access to computational resources and software for molecular modeling and simulation can further enhance research capabilities.
Q12: What are some historical milestones in the research of this compound?
A27: Early research on this compound focused on its ability to reversibly bind oxygen, mimicking the function of hemoglobin in biological systems. [, , ] Over time, investigations into its catalytic properties, particularly in oxidation reactions, gained prominence. [, , ] More recently, its potential as an antiviral agent, specifically targeting HCMV proteinase, has emerged as an area of interest. []
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